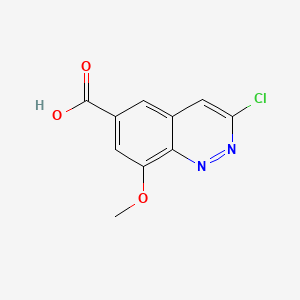
3-Chloro-8-methoxycinnoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-8-methoxycinnoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 8th position, and a carboxylic acid group at the 6th position on the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxycinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxycinnoline, followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to introduce the carboxylic acid group . These methods are optimized for higher yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-8-methoxycinnoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-8-methoxycinnoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-8-methoxycinnoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation and survival. The compound may induce apoptosis in cancer cells by modulating pathways such as the caspase cascade . Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
Comparación Con Compuestos Similares
- 6-Chloro-8-methylquinoline-3-carboxylic acid
- 7-Chloro-8-methylquinoline-3-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 3-Chloro-8-methoxycinnoline-6-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cinnoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H7ClN2O3 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
3-chloro-8-methoxycinnoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-7-3-6(10(14)15)2-5-4-8(11)12-13-9(5)7/h2-4H,1H3,(H,14,15) |
Clave InChI |
RYBKTFGCWLJITC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1)C(=O)O)C=C(N=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
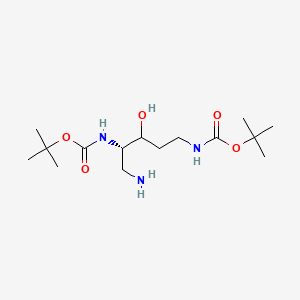

![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
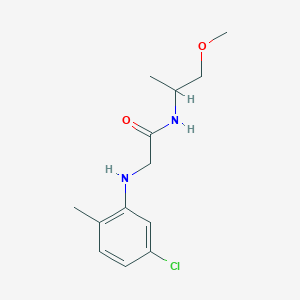

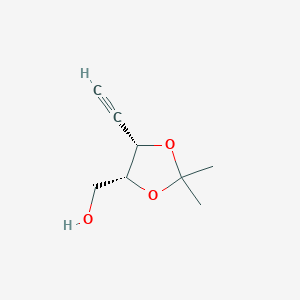
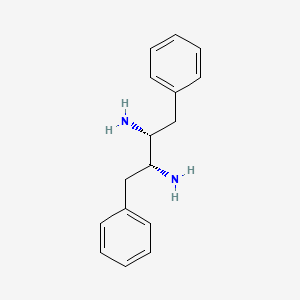
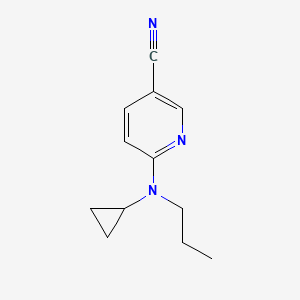
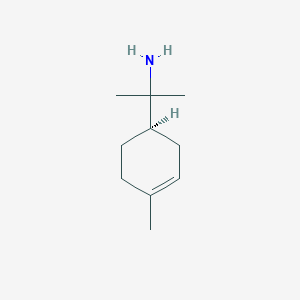
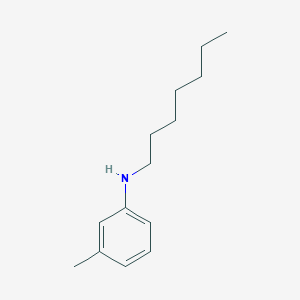
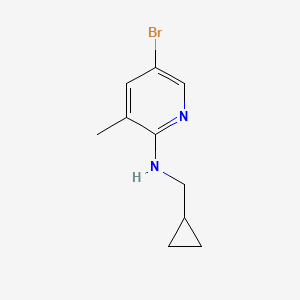
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

